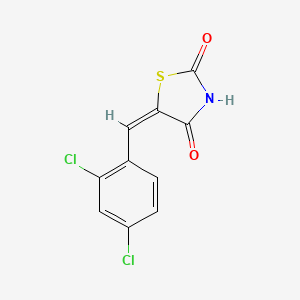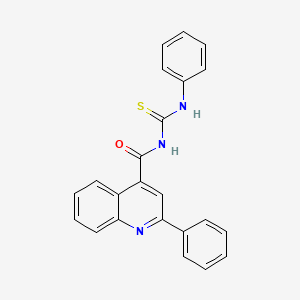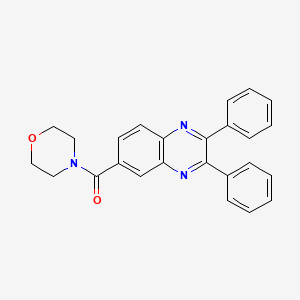
5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
“5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione” is a chemical compound with the linear formula C12H7Cl2NO4S. It has a molecular weight of 332.164 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione” is characterized by a five-membered unsaturated ring system composed of carbon, oxygen, nitrogen, and sulfur molecules . More detailed structural analysis would require additional data or computational modeling.Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that derivatives of 5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione exhibit notable antimicrobial activities. Studies have found these compounds to be effective against various pathogenic strains of bacteria, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. Some derivatives have displayed inhibitory activities surpassing those of reference drugs against specific bacterial strains and have shown good antifungal activity as well (Stana et al., 2014).
Potential in Non-linear Optical Materials
Quantum chemical calculations indicate that certain derivatives of 5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione are suitable for use as non-linear optical (NLO) materials. The high values of static hyperpolarizability in these derivatives suggest potential applications in the field of photonics and electro-optics (Fatma et al., 2018).
Anti-Cancer and Anti-Inflammatory Activities
Some studies have explored the anti-cancer and anti-inflammatory potential of 5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione derivatives. One such compound demonstrated significant cytotoxic activity against human breast adenocarcinoma cell lines and exhibited good anti-inflammatory properties, with nonhemolytic and nontoxic effects on human blood cells (Uwabagira & Sarojini, 2019).
Aldose Reductase Inhibitory Activity
A study identified a derivative of 5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione as a potent inhibitor of aldose reductase, an enzyme associated with diabetic complications. This compound exhibited uncompetitive inhibition and was determined to be safe in cytotoxicity assays, highlighting its potential as a therapeutic agent for managing diabetic and non-diabetic diseases (Sever et al., 2021).
Antifungal Properties
Novel derivatives of 5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione have been synthesized and tested for antifungal activity. Some of these compounds exhibited high antifungal activity, both fungistatic and fungicidal, and induced morphological changes in Candida yeast cell walls. This research suggeststhat these compounds could serve as a new class of antifungal drugs, offering a novel mechanism of action that warrants further investigation (Levshin et al., 2022).
Antibacterial Activity
Several studies have synthesized and evaluated the antibacterial properties of various 5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione derivatives. These compounds have been assessed against a range of bacterial strains, including Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. The findings suggest potential therapeutic applications in combating bacterial infections (Jat et al., 2006).
α-Glucosidase Inhibitory Activity
Research involving the synthesis and testing of 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives against α-glucosidase has identified compounds with significant inhibitory effects. These findings indicate potential applications in the management of diabetes, as α-glucosidase inhibitors play a crucial role in controlling post-prandial hyperglycemia (Nori et al., 2014).
Propriétés
IUPAC Name |
(5E)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-6-2-1-5(7(12)4-6)3-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOVOGTZQNQWFV-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/2\C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(diphenylmethyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B3483455.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B3483461.png)

![ethyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B3483476.png)
![5-(2-furyl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3483477.png)
![5-(3,4-dimethylphenyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3483494.png)
![2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]oxy}acetamide](/img/structure/B3483502.png)

![5-cyclopropyl-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483511.png)
![diisopropyl 5-{[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}isophthalate](/img/structure/B3483514.png)
![1-(3-chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3483521.png)
![1-[(2,5-dimethylphenyl)sulfonyl]indoline](/img/structure/B3483525.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B3483526.png)
